1-(2-Amino-3-hydroxyphenyl)ethanon

Übersicht

Beschreibung

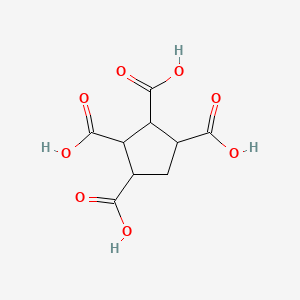

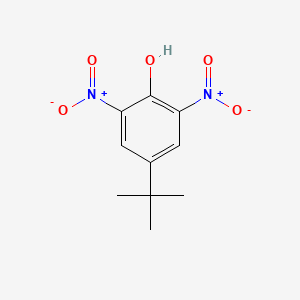

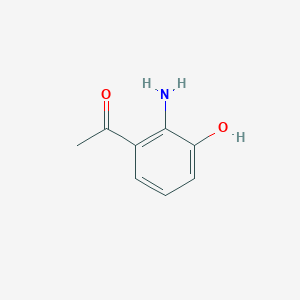

1-(2-Amino-3-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H9NO2 It is a derivative of acetophenone, characterized by the presence of an amino group and a hydroxyl group on the phenyl ring

Wissenschaftliche Forschungsanwendungen

1-(2-Amino-3-hydroxyphenyl)ethanon hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein in der organischen Synthese und als Zwischenprodukt bei der Herstellung komplexerer Moleküle verwendet.

Biologie: Wird auf seine möglichen biologischen Aktivitäten untersucht, darunter antimikrobielle und antioxidative Eigenschaften.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich seiner Rolle in der Medikamentenentwicklung und als Vorläufer für pharmazeutische Verbindungen.

Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Als aktiver Metabolit von 2-Aminoacetophenon moduliert es die Immunantwort des Wirts und erhöht das Überleben in Modellen von Infektionen. Die Wirkungen der Verbindung werden durch ihre Interaktion mit Quorum-Sensing-regulierten Molekülen vermittelt, die die bakterielle Kommunikation und die Interaktion zwischen Wirt und Pathogen beeinflussen .

Ähnliche Verbindungen:

2-Aminoacetophenon: Ein Vorläufer und verwandte Verbindung mit ähnlichen strukturellen Merkmalen.

3-Hydroxyacetophenon: Ein weiteres hydroxylsubstituiertes Derivat von Acetophenon.

2-Hydroxyacetophenon: Eine Verbindung mit einer Hydroxylgruppe in der ortho-Position relativ zur Acetylgruppe.

Einzigartigkeit: this compound ist durch das Vorhandensein sowohl einer Amino- als auch einer Hydroxylgruppe am Phenylring einzigartig, was eine besondere chemische Reaktivität und biologische Aktivität verleiht. Diese doppelte Funktionalität ermöglicht vielfältige Anwendungen und macht es zu einer wertvollen Verbindung in verschiedenen Forschungs- und industriellen Kontexten .

Wirkmechanismus

Target of Action

1-(2-Amino-3-hydroxyphenyl)ethanone, also known as 1-(2-Amino-3-hydroxy-phenyl)-ethanone or 2’-Amino-3’-hydroxyacetophenone, is an active metabolite of the quorum sensing-regulated molecule 2-amino acetophenone

Mode of Action

As a metabolite of 2-amino acetophenone, it may share similar mechanisms, interacting with its targets to modulate host immune responses .

Biochemical Pathways

The compound is involved in the quorum sensing-regulated pathways . Quorum sensing is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population.

Result of Action

1-(2-Amino-3-hydroxyphenyl)ethanone has been shown to increase survival in a mouse model of P. aeruginosa-induced post-burn infection when administered at a dose of 7.6 mg/kg . This suggests that the compound may have a protective effect against certain bacterial infections.

Biochemische Analyse

Biochemical Properties

2’-Amino-3’-hydroxyacetophenone plays a significant role in biochemical reactions, particularly in the metabolism of tryptophan. It interacts with enzymes such as kynurenine aminotransferase and kynureninase, which are involved in the kynurenine pathway. This pathway is crucial for the production of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism. The interactions of 2’-Amino-3’-hydroxyacetophenone with these enzymes facilitate the conversion of tryptophan to kynurenine and subsequently to other metabolites .

Cellular Effects

2’-Amino-3’-hydroxyacetophenone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which are key regulators of inflammation and immune responses. Additionally, 2’-Amino-3’-hydroxyacetophenone affects the expression of genes involved in oxidative stress and apoptosis, thereby impacting cell survival and function .

Molecular Mechanism

The molecular mechanism of 2’-Amino-3’-hydroxyacetophenone involves its binding interactions with various biomolecules. It acts as an inhibitor of certain enzymes, such as kynurenine aminotransferase, by binding to their active sites and preventing substrate conversion. This inhibition can lead to alterations in the levels of downstream metabolites and affect cellular functions. Furthermore, 2’-Amino-3’-hydroxyacetophenone has been shown to influence gene expression by modulating transcription factors and epigenetic modifications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Amino-3’-hydroxyacetophenone have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions but can degrade over extended periods. Long-term exposure to 2’-Amino-3’-hydroxyacetophenone has been associated with changes in cellular metabolism and function, including alterations in mitochondrial activity and oxidative stress responses .

Dosage Effects in Animal Models

Studies on animal models have shown that the effects of 2’-Amino-3’-hydroxyacetophenone vary with different dosages. At low doses, it has been observed to have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects, such as liver and kidney damage, have been reported at very high doses, indicating a threshold beyond which the compound becomes harmful .

Metabolic Pathways

2’-Amino-3’-hydroxyacetophenone is involved in the kynurenine pathway of tryptophan metabolism. It is produced from 3-hydroxykynurenine via the action of kynureninase and kynurenine aminotransferase. This pathway is essential for the production of NAD+ and other metabolites that play critical roles in cellular energy production and redox balance. The interactions of 2’-Amino-3’-hydroxyacetophenone with these enzymes influence the flux of metabolites through the pathway and can affect overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 2’-Amino-3’-hydroxyacetophenone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and activity within different tissues, affecting its overall biological effects .

Subcellular Localization

The subcellular localization of 2’-Amino-3’-hydroxyacetophenone is critical for its activity and function. It has been found to localize primarily in the cytoplasm and mitochondria, where it interacts with enzymes and other biomolecules involved in metabolic processes. Targeting signals and post-translational modifications may direct 2’-Amino-3’-hydroxyacetophenone to specific organelles, influencing its role in cellular metabolism and signaling .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 1-(2-Amino-3-hydroxyphenyl)ethanon kann auf verschiedene Weise synthetisiert werden. Ein gängiger Ansatz beinhaltet die Fries-Umlagerung von Phenylbromacetat mit Aluminiumchlorid als Katalysator, die ohne Lösungsmittel bei Temperaturen zwischen 120-140 °C durchgeführt wird . Eine weitere Methode beinhaltet die Reaktion von 2-Aminoacetophenon mit geeigneten Reagenzien unter kontrollierten Bedingungen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren kann Schritte wie Kristallisation, Reinigung und Qualitätskontrolle umfassen, um die industriellen Standards zu erfüllen .

Chemische Reaktionsanalyse

Reaktionstypen: this compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole oder Amine umwandeln.

Substitution: Die Amino- und Hydroxylgruppen am Phenylring machen es anfällig für elektrophilen und nukleophilen Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel werden unter spezifischen Bedingungen eingesetzt, um die gewünschten Substitutionen zu erreichen.

Hauptprodukte, die gebildet werden:

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Alkohole und Amine.

Substitution: Verschiedene substituierte Phenylderivate, abhängig von den verwendeten Reagenzien.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Amino-3-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino and hydroxyl groups on the phenyl ring make it susceptible to electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and amines.

Substitution: Various substituted phenyl derivatives depending on the reagents used.

Vergleich Mit ähnlichen Verbindungen

2-Aminoacetophenone: A precursor and related compound with similar structural features.

3-Hydroxyacetophenone: Another hydroxylated derivative of acetophenone.

2-Hydroxyacetophenone: A compound with a hydroxyl group in the ortho position relative to the acetyl group.

Uniqueness: 1-(2-Amino-3-hydroxyphenyl)ethanone is unique due to the presence of both amino and hydroxyl groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications and makes it a valuable compound in various research and industrial contexts .

Eigenschaften

IUPAC Name |

1-(2-amino-3-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5(10)6-3-2-4-7(11)8(6)9/h2-4,11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIASMSSGMRMQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196364 | |

| Record name | 2'-Amino-3'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4502-10-7 | |

| Record name | 2′-Amino-3′-hydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4502-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Amino-3'-hydroxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004502107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Amino-3'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Amino-3'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-AMINO-3'-HYDROXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KRH9WZ359 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2'-amino-3'-hydroxyacetophenone relate to industrial bladder cancer?

A: Industrial bladder cancer, particularly in dye workers, has been linked to exposure to specific aromatic amines. [] These carcinogenic compounds share structural similarities with certain tryptophan metabolites, including 2A3HAP. [] The chemical resemblance between industrial carcinogens and 2A3HAP raises questions about its potential role in bladder cancer development, even in non-industrial settings.

Q2: Has 2'-amino-3'-hydroxyacetophenone been tested for carcinogenicity directly?

A: While 2A3HAP itself hasn't been extensively studied for carcinogenicity, related tryptophan metabolites, like 3-hydroxykynurenine and 3-hydroxyanthranilic acid, have been shown to induce tumors in mice when implanted directly into the bladder. [, ] These findings highlight the carcinogenic potential of certain ortho-aminophenolic compounds and underscore the need for further research into the specific effects of 2A3HAP.

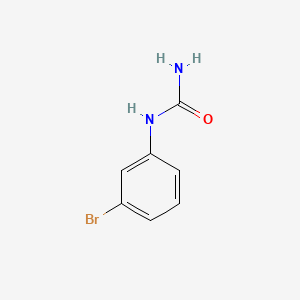

Q3: What is the structure of 2'-amino-3'-hydroxyacetophenone and what is known about its reactivity?

A: 2'-amino-3'-hydroxyacetophenone contains a benzene ring with three substituents: an amino group (-NH2) at position 2, a hydroxyl group (-OH) at position 3, and an acetyl group (-COCH3) at position 1. This arrangement of functional groups, particularly the ortho-aminophenol moiety, is chemically similar to known carcinogens. [] 2A3HAP can react with p-toluenesulfonyl chloride to form both an ester at the hydroxyl group and an amide at the amino group. [] This reactivity highlights the potential for 2A3HAP to interact with and modify biological molecules.

Q4: How is 2'-amino-3'-hydroxyacetophenone synthesized?

A: While 2A3HAP can be isolated from biological sources, it can also be chemically synthesized. One reported synthetic route starts with the commercially available compound 3-hydroxyacetophenone. [] This approach demonstrates the feasibility of producing 2A3HAP for research purposes through chemical synthesis, allowing for further investigation of its properties and biological activity.

Q5: What are the implications of 2'-amino-3'-hydroxyacetophenone being found in the human lens?

A: 2A3HAP, specifically its O-β-D-glucoside derivative, has been detected in the human lens, and its concentration increases with age, particularly in the lens nucleus. [, , ] This finding is significant because the accumulation of certain compounds in the lens is associated with age-related lens changes and cataract formation. While the exact role of 2A3HAP in these processes remains to be fully elucidated, its presence in the lens warrants further investigation into its potential implications for age-related eye diseases.

Q6: What analytical techniques are used to study 2'-amino-3'-hydroxyacetophenone?

A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a key technique for detecting and quantifying 2A3HAP and its metabolites in biological samples, such as urine and lens extracts. [, ] This method provides high sensitivity and specificity, enabling researchers to track the levels of these compounds and investigate their potential roles in various physiological and pathological conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.